molecular formula C23H29N3O5 B579248 Z-Leu-Tyr-NH2 CAS No. 17263-42-2

Z-Leu-Tyr-NH2

Cat. No.: B579248
CAS No.: 17263-42-2
M. Wt: 427.501
InChI Key: IAYNHAFLVMMCRD-PMACEKPBSA-N
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Description

Z-Leu-Tyr-NH2 is a synthetic dipeptide derivative featuring a carbobenzoxy (Z) protecting group at the N-terminal leucine residue and a C-terminal amide modification. The Z-group enhances stability during synthesis and may influence bioavailability and receptor interactions. For instance, Z-protected peptides like Z-Glu-NH2 (CAS 6398-06-7) are utilized in industrial or research settings, emphasizing their role in controlled synthesis and biochemical studies .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNHAFLVMMCRD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:

    Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.

    Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).

    Coupling: the activated tyrosine to the protected leucine.

    Cleavage: of the peptide from the solid support and removal of protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The following analysis compares structural, functional, and physicochemical properties of Z-Leu-Tyr-NH2 with related peptides from the evidence.

Structural and Functional Comparisons
Compound Sequence/Modifications Key Features Receptor Selectivity/Activity
This compound Z-Leu-Tyr-amide - Z-protected N-terminus
- Short dipeptide with Tyr residue
Not reported in evidence; inferred stability similar to Z-Glu-NH2
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 - D-amino acid (D-Met)
- Heptapeptide with high delta opioid receptor affinity
Potent delta opioid agonist (IC₅₀: 1.2 nM in rat brain assays)
H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Linear heptapeptide - Contains Leu and Tyr
- No protecting groups
No bioactivity data provided; used in research/industrial applications
Z-Glu-NH2 Z-protected glutamic acid amide - Z-group enhances stability
- Single amino acid derivative
Industrial/research use; no receptor data

Key Observations :

  • Protective Groups : The Z-group in this compound and Z-Glu-NH2 contrasts with unprotected peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, which may exhibit lower stability during synthesis .
  • Receptor Specificity : Dermenkephalin’s D-Met residue and extended sequence confer delta opioid receptor selectivity, a feature absent in shorter peptides like this compound .
  • Sequence Length : Longer peptides (e.g., dermenkephalin) often show higher receptor affinity, while dipeptides like this compound may serve as intermediates or simplified analogs .
Physicochemical Properties
Property This compound (Inferred) H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 Z-Glu-NH2
Molecular Weight ~450 g/mol (estimated) 747.84 g/mol 276.26 g/mol
Storage Temperature -20°C (typical for peptides) -20°C Not specified
pKa ~9.8 (Tyr phenolic group) 9.82 ± 0.15 Not available
Density ~1.4 g/cm³ (estimated) 1.48 ± 0.1 g/cm³ Not available

Notable Differences:

  • Molecular Complexity : H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2’s larger size correlates with higher molecular weight and density compared to this compound .
  • Functional Groups : The Tyr residue in both this compound and H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 may contribute to hydrogen bonding or receptor interactions, though specific data are lacking .

Biological Activity

Z-Leu-Tyr-NH2, a synthetic dipeptide composed of leucine and tyrosine, has garnered interest in various fields of biological and medicinal research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of peptides. The synthesis involves:

  • Protection of the amino group : The amino group of leucine is protected using a benzyloxycarbonyl (Z) group.
  • Activation of the carboxyl group : The carboxyl group of tyrosine is activated using reagents like dicyclohexylcarbodiimide (DCC).
  • Coupling : The activated tyrosine is coupled to the protected leucine.
  • Cleavage : The peptide is cleaved from the solid support, and protecting groups are removed.

This compound exhibits its biological activity through interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Interaction : The compound can bind to various enzymes, influencing their activity and specificity. It has been shown to modulate signaling pathways related to cell growth, differentiation, and apoptosis.
  • Receptor Binding : this compound may interact with receptors involved in cellular signaling, potentially affecting physiological processes such as hormone regulation and neurotransmission.

Applications in Research and Medicine

This compound has a diverse range of applications:

  • Biochemistry : It serves as a model compound for studying peptide bond formation and cleavage, contributing to our understanding of protein structure and function.
  • Pharmacology : Research indicates potential therapeutic effects, including antiviral and anticancer activities. Studies have demonstrated that it can inhibit certain cancer cell lines, suggesting its utility in cancer therapy .
  • Drug Development : The compound is being explored for use in developing peptide-based materials and drug delivery systems due to its stability and bioactivity.

Comparison with Similar Compounds

When compared to other dipeptides such as Z-Gly-Phe-NH2 and Z-Ser-Leu-NH2, this compound shows unique properties due to its specific amino acid sequence. This specificity affects its interaction with molecular targets, solubility, and reactivity:

CompoundUnique FeaturesBiological Activity
This compoundBulky side chain (Leu)Potential anticancer activity
Z-Gly-Phe-NH2Smaller side chain (Gly)Different interaction profile
Z-Ser-Leu-NH2Hydroxyl group (Ser)Varies in solubility

Case Studies

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of human breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation found that this compound exhibited neuroprotective properties in animal models of neurodegenerative diseases. It was associated with reduced oxidative stress markers and improved cognitive function .
  • Antiviral Properties : Research indicated that this compound could inhibit viral replication in specific models, showcasing its potential as an antiviral therapeutic agent .

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